molecular formula C28H33N3O3 B2895977 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,5-dimethoxybenzamide CAS No. 1005305-49-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,5-dimethoxybenzamide

Cat. No. B2895977
M. Wt: 459.59
InChI Key: WZAKSVQZMWASEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C28H33N3O3 and its molecular weight is 459.59. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,5-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,5-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma-2 Receptor Probes

A study involving the development of novel sigma-2 receptor probes, specifically radiolabeled benzamide analogs, revealed these compounds' potential in studying sigma-2 receptors in vitro. The radioligand [3H]RHM-1 demonstrated a high affinity for sigma-2 receptors, indicating its utility for receptor characterization and possibly for imaging the sigma-2 receptor status in solid tumors (Jinbin Xu et al., 2005).

Cellular Proliferation in Tumors

Another study explored the use of a cellular proliferative marker, 18F-ISO-1, in imaging tumor proliferation via PET in patients with malignant neoplasms. The investigation found a significant correlation between tumor uptake of 18F-ISO-1 and the proliferative index Ki-67, suggesting the marker's potential in evaluating the proliferative status of solid tumors (F. Dehdashti et al., 2013).

If Channel Inhibition

Research on YM758, a novel inhibitor of the "funny" If current channel expressed in the sinus node of the heart, demonstrated the compound's potential in treating stable angina and atrial fibrillation. The study's focus on the metabolites of YM758 highlighted the compound's biotransformation and the role of transporter-mediated renal and hepatic excretion of these metabolites, providing insights into the pharmacokinetics and dynamics of If channel inhibitors (K. Umehara et al., 2009).

Synthesis and Characterization of Quinazolin Derivatives

A study on the synthesis and characterization of quinazolin derivatives, including their potential as antioxidants, revealed that specific synthesized compounds showed excellent scavenging capacity against DPPH and Nitric oxide (NO), comparable or superior to common antioxidants such as ascorbic acid. This research contributes to the understanding of quinazolin derivatives' chemical properties and their applications in developing antioxidant agents (Khalida F. Al-azawi, 2016).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O3/c1-30(2)24-11-9-21(10-12-24)27(31-14-13-20-7-5-6-8-22(20)19-31)18-29-28(32)23-15-25(33-3)17-26(16-23)34-4/h5-12,15-17,27H,13-14,18-19H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAKSVQZMWASEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC(=C2)OC)OC)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,5-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.